molecular formula C25H21FN4O3 B10855475 6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Cat. No.: B10855475
M. Wt: 444.5 g/mol
InChI Key: FDHSVRMVJBTBMG-UHFFFAOYSA-N
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Description

DB008 is a selective, covalent inhibitor of the enzyme poly (ADP-ribose) polymerase 16 (PARP16). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. DB008 is designed to covalently react with a non-conserved cysteine residue (Cys169) in the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP16, exhibiting good selectivity for PARP16 over other members of the PARP family .

Preparation Methods

Synthetic Routes and Reaction Conditions: DB008 is synthesized through a structure-guided strategy that incorporates two selectivity determinants into a phthalazinone pan-PARP inhibitor scaffold. The synthesis involves the following steps:

Industrial Production Methods: The industrial production of DB008 involves the large-scale synthesis of the acrylamide-based inhibitor and the incorporation of the ethynyl group. The process includes purification steps to ensure high purity and membrane permeability of the final product .

Chemical Reactions Analysis

Types of Reactions: DB008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

DB008 exerts its effects by covalently modifying the cysteine residue (Cys169) in the NAD+ binding pocket of PARP16. This modification inhibits the catalytic activity of PARP16, preventing it from transferring ADP-ribose to target proteins. The inhibition of PARP16 affects various cellular processes, including DNA repair, protein solubility, and response to nutrient stress .

Comparison with Similar Compounds

Uniqueness of DB008: DB008 is unique due to its selectivity for PARP16 over other PARP family members. This selectivity is achieved through the incorporation of an acrylamide electrophile and a dual-purpose ethynyl group, which specifically target the NAD+ binding pocket of PARP16 .

Properties

Molecular Formula

C25H21FN4O3

Molecular Weight

444.5 g/mol

IUPAC Name

6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C25H21FN4O3/c1-3-16-5-7-18-19(13-16)22(27-28-24(18)32)15-17-6-8-21(26)20(14-17)25(33)30-11-9-29(10-12-30)23(31)4-2/h1,4-8,13-14H,2,9-12,15H2,(H,28,32)

InChI Key

FDHSVRMVJBTBMG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=C3C=C(C=C4)C#C)F

Origin of Product

United States

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